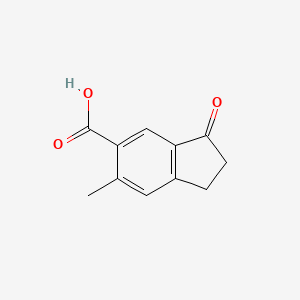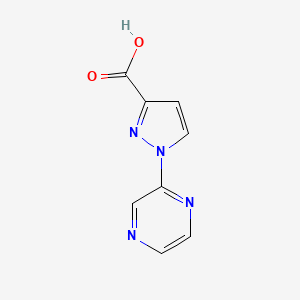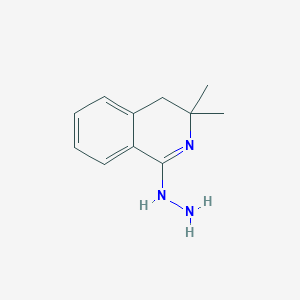
6-Methyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. This compound features a unique structure with a methyl group at the 6th position, a keto group at the 3rd position, and a carboxylic acid group at the 5th position on the indene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene ring system.
Functional Group Introduction:
Oxidation: The keto group at the 3rd position can be introduced via oxidation of the corresponding alcohol using oxidizing agents like chromium trioxide or potassium permanganate.
Carboxylation: The carboxylic acid group at the 5th position can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the indene derivative is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving automated control systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products include alcohols or hydrocarbons.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives, alkylated compounds, or amine-substituted products.
Aplicaciones Científicas De Investigación
6-Methyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting transcription factors and gene expression to regulate biological processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid: Unique due to its specific functional groups and positions.
6-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid: Similar structure but with a bromine atom instead of a methyl group.
5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid: Contains a chlorine atom and a hydroxyl group, differing in functional groups and positions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H10O3 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
6-methyl-3-oxo-1,2-dihydroindene-5-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c1-6-4-7-2-3-10(12)9(7)5-8(6)11(13)14/h4-5H,2-3H2,1H3,(H,13,14) |
Clave InChI |
ZGIKACVAUZUTCG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C(=O)O)C(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B11907263.png)
![Isoxazolo[5,4-b]quinolin-3-amine](/img/structure/B11907268.png)







![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907338.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11907345.png)

![4-[(1R)-1-aminoethyl]naphthalen-1-ol](/img/structure/B11907349.png)

